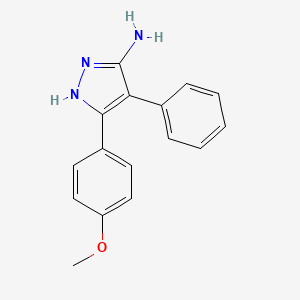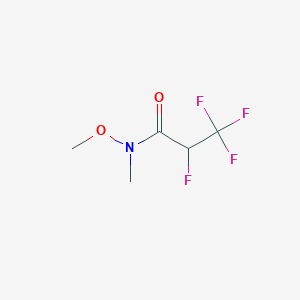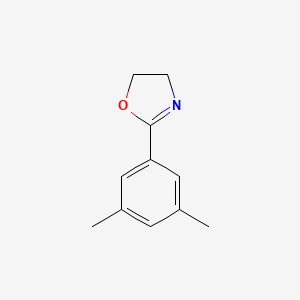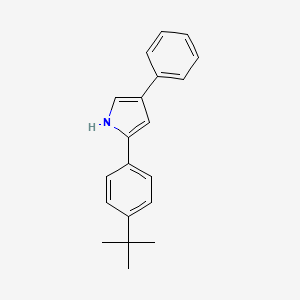![molecular formula C7H5FO3 B12515866 (1S,5S,6S)-6-Fluoro-4-oxobicyclo[3.1.0]hex-2-ene-6-carboxylic acid CAS No. 781663-21-6](/img/structure/B12515866.png)
(1S,5S,6S)-6-Fluoro-4-oxobicyclo[3.1.0]hex-2-ene-6-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,5S,6S)-6-Fluoro-4-oxobicyclo[3.1.0]hex-2-ene-6-carboxylic acid: is a bicyclic compound with a unique structure that includes a fluorine atom, a ketone group, and a carboxylic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1S,5S,6S)-6-Fluoro-4-oxobicyclo[3.1.0]hex-2-ene-6-carboxylic acid typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the bicyclic ring system, introduction of the fluorine atom, and functionalization of the ketone and carboxylic acid groups. Specific reaction conditions such as temperature, solvents, and catalysts are crucial to achieving high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety in large-scale production.
Análisis De Reacciones Químicas
Types of Reactions: (1S,5S,6S)-6-Fluoro-4-oxobicyclo[3.1.0]hex-2-ene-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Conversion of the ketone group to a carboxylic acid or other oxidized forms.
Reduction: Reduction of the ketone group to an alcohol.
Substitution: Replacement of the fluorine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN3) or thiols.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a dicarboxylic acid, while reduction may produce a diol.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, (1S,5S,6S)-6-Fluoro-4-oxobicyclo[3.1.0]hex-2-ene-6-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology: In biological research, this compound may be used as a probe to study enzyme-substrate interactions, particularly those involving fluorinated substrates. Its structural features make it a valuable tool for investigating biochemical pathways and enzyme kinetics.
Medicine: In medicine, this compound has potential applications as a drug candidate or a pharmacological tool. Its ability to interact with specific molecular targets could lead to the development of new therapeutic agents.
Industry: In industrial applications, this compound may be used in the production of specialty chemicals, agrochemicals, and materials science. Its unique properties can be leveraged to create products with enhanced performance and functionality.
Mecanismo De Acción
The mechanism of action of (1S,5S,6S)-6-Fluoro-4-oxobicyclo[3.1.0]hex-2-ene-6-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and the bicyclic structure play a crucial role in its binding affinity and specificity. The compound may inhibit or activate certain biochemical pathways, leading to its observed effects.
Comparación Con Compuestos Similares
- (1S,5S,6S)-6-Chloro-4-oxobicyclo[3.1.0]hex-2-ene-6-carboxylic acid
- (1S,5S,6S)-6-Bromo-4-oxobicyclo[3.1.0]hex-2-ene-6-carboxylic acid
- (1S,5S,6S)-6-Iodo-4-oxobicyclo[3.1.0]hex-2-ene-6-carboxylic acid
Uniqueness: The presence of the fluorine atom in (1S,5S,6S)-6-Fluoro-4-oxobicyclo[3.1.0]hex-2-ene-6-carboxylic acid imparts unique chemical and biological properties compared to its halogenated analogs. Fluorine’s high electronegativity and small size influence the compound’s reactivity, stability, and interaction with biological targets, making it distinct from its chloro, bromo, and iodo counterparts.
Propiedades
Número CAS |
781663-21-6 |
|---|---|
Fórmula molecular |
C7H5FO3 |
Peso molecular |
156.11 g/mol |
Nombre IUPAC |
(1S,5S,6S)-6-fluoro-4-oxobicyclo[3.1.0]hex-2-ene-6-carboxylic acid |
InChI |
InChI=1S/C7H5FO3/c8-7(6(10)11)3-1-2-4(9)5(3)7/h1-3,5H,(H,10,11)/t3-,5-,7-/m0/s1 |
Clave InChI |
RCLLJRIOGJFGTK-XUJUNTFYSA-N |
SMILES isomérico |
C1=CC(=O)[C@@H]2[C@H]1[C@]2(C(=O)O)F |
SMILES canónico |
C1=CC(=O)C2C1C2(C(=O)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


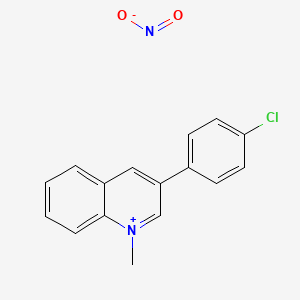
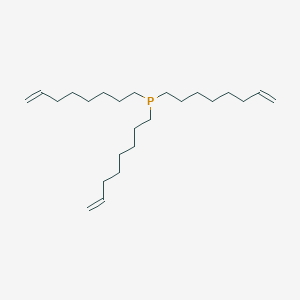
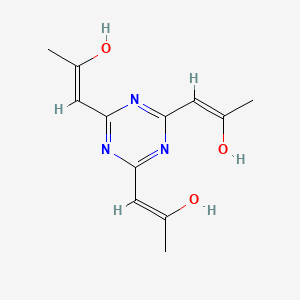
![3-Sulfanyl-N-[3-(trimethoxysilyl)propyl]propanamide](/img/structure/B12515813.png)
![N-{[3-(Trimethoxysilyl)propyl]carbamoyl}glycine](/img/structure/B12515814.png)
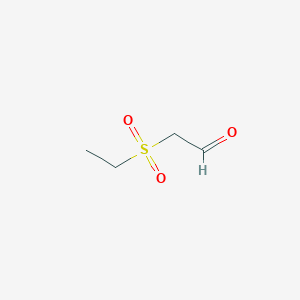
![1-Azaspiro[4.4]nonane-7-carboxylic acid](/img/structure/B12515835.png)
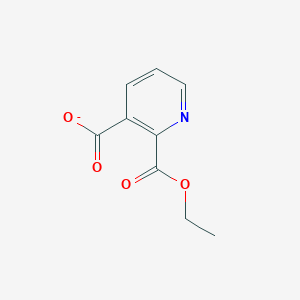
![1-[3-(1,1-Difluoroethyl)-2-fluorophenyl]ethanamine hydrochloride](/img/structure/B12515852.png)
